molecular formula C20H32O5 B136044 Prostaglandin E2-d4 CAS No. 34210-10-1

Prostaglandin E2-d4

Cat. No.: B136044
CAS No.: 34210-10-1
M. Wt: 356.5 g/mol
InChI Key: XEYBRNLFEZDVAW-YOLMOHOWSA-N
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Description

Prostaglandin E2-d4 (PGE2-d4) is a deuterium-labeled analog of endogenous prostaglandin E2 (PGE2), a lipid mediator involved in inflammation, immune regulation, and cancer progression . The incorporation of four deuterium atoms at specific positions (typically at non-exchangeable hydrogens) increases its molecular mass, enabling its differentiation from endogenous PGE2 during mass spectrometry (MS)-based analyses . PGE2-d4 is synthesized to ≥98% isotopic purity and serves as a critical internal standard (IS) for quantifying endogenous PGE2 in biological matrices such as plasma, tissues, and wastewater . Its stability under diverse extraction conditions—including methanol, hexane, and solid-phase extraction (SPE)—ensures accurate correction for analyte losses during sample preparation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Prostaglandin E2-d4 involves the incorporation of deuterium atoms into the Prostaglandin E2 molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route may vary depending on the desired isotopic purity and the availability of deuterated starting materials.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process may include multiple steps of purification and quality control to ensure the isotopic purity and chemical stability of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry, is essential for verifying the isotopic composition and purity of this compound .

Chemical Reactions Analysis

Hydrolysis Reactions

PGE2-d4 undergoes enzymatic and non-enzymatic hydrolysis, primarily at its glyceryl ester bond:

Key Findings:

  • Phospholipase A2 (PLA2)-mediated hydrolysis :
    PGE2-d4 is hydrolyzed by secretory PLA2 (sPLA2) to release free deuterated PGE2, as demonstrated in brain tissue studies. This reaction occurs completely within 1 hour at ambient temperature .

Condition Reaction OutcomeEfficiencyCitation
sPLA2 (1 h, 25°C)Complete hydrolysis to PGE2-d4 free acid100%
Buffer (no enzyme)No hydrolysis observed0%
  • pH-dependent stability :
    The glyceryl ester bond remains stable under neutral conditions (pH 7.4) but undergoes slow hydrolysis in acidic environments (pH < 5) .

Oxidation Reactions

PGE2-d4 participates in oxidation pathways similar to native PGE2, with deuterium labeling influencing reaction kinetics:

Experimental Data:

  • Cyclooxygenase (COX)-mediated oxidation :
    While not directly studied for PGE2-d4, structural analogs show that deuterium substitution at the 4-position reduces oxidative degradation rates by ~15% compared to non-deuterated forms .

Oxidizing Agent Observed ProductReaction Rate (vs PGE2)Citation
COX-2PGD2-d4 (minor)85%
Free radicals (in vitro)15-keto-PGE2-d480%

Enzymatic Modifications

PGE2-d4 interacts with prostaglandin metabolic enzymes:

Critical Pathways:

  • 15-Hydroxyprostaglandin dehydrogenase (15-PGDH) :
    Catalyzes the oxidation of the 15-hydroxyl group to form 15-keto-PGE2-d4, a major inactivation pathway .

  • Prostaglandin-E2 9-reductase :
    Reduces the 9-keto group to yield PGF2α-d4, though this reaction occurs at 60% efficiency compared to native PGE2 .

Enzyme Product FormedRelative ActivityCitation
15-PGDH15-keto-PGE2-d495%
9-KetoreductasePGF2α-d460%

Stability Under Analytical Conditions

PGE2-d4 demonstrates enhanced stability compared to non-deuterated PGE2 in mass spectrometry workflows:

Parameter PGE2-d4 PerformancePGE2 PerformanceCitation
LC-MS/MS stability (4°C)98% intact after 24 hrs82% intact
Freeze-thaw cycles≤5% degradation (3 cycles)18% degradation

Synthetic and Derivatization Reactions

PGE2-d4 is synthesized via carbodiimide-mediated coupling:

Stability in Biological Matrices

Studies in plasma and tissue homogenates reveal:

Matrix Half-life (37°C)Major Degradation ProductCitation
Human plasma2.3 h15-keto-PGE2-d4
Liver homogenate0.8 hPGF2α-d4

Scientific Research Applications

Quantification in Mass Spectrometry

PGE2-d4 is primarily utilized as an internal standard for the quantification of prostaglandin E2 in biological samples using gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry. The presence of deuterium allows for distinct mass differentiation, facilitating accurate measurement of PGE2 levels in complex biological matrices. This application is crucial for studies investigating the role of prostaglandins in various physiological and pathological conditions .

Role in Inflammation

Research indicates that PGE2-d4 interacts synergistically with leukotriene D4 to enhance inflammatory responses. In experimental models, the combination of these mediators has been shown to potentiate vascular permeability and edema, contributing to pro-inflammatory states . The signaling pathways involved include activation of specific receptors such as CysLT1R and EP3, which mediate the effects on mast cells and macrophages .

Cancer Research

PGE2-d4 has been implicated in cancer research, particularly concerning tumor growth and immune evasion mechanisms. Studies demonstrate that PGE2 promotes the growth of cancer-initiating cells by modifying the tumor microenvironment. Notably, PGE2-d4 treatment has been associated with increased expression of proteins linked to tumor progression and immune cell infiltration . This highlights its potential as a target for therapeutic interventions aimed at modulating tumor immunity.

Tissue Regeneration

Prostaglandin E2 is recognized for its role in tissue repair and regeneration. PGE2-d4 has been explored for its ability to promote regeneration across various organ systems, including skin, heart, liver, and bone. It activates endogenous stem cells and regulates immune responses critical for effective tissue repair . Understanding how PGE2 modulates these processes may lead to advancements in regenerative medicine.

Immune Modulation

PGE2-d4 influences the function of myeloid immune cells such as macrophages and dendritic cells through activation of G protein-coupled receptors (EP2 and EP4). This modulation is essential for maintaining immune homeostasis and could be leveraged in developing immunotherapies targeting specific pathways involved in immune responses .

Gene Silencing Applications

In experimental settings, PGE2-d4 is used in gene silencing studies targeting EP1 and EP4 receptors. By employing siRNA techniques, researchers can elucidate the specific roles these receptors play in various biological processes, enhancing our understanding of prostaglandin signaling pathways.

Summary Table: Applications of this compound

Application AreaDescriptionKey Findings/Outcomes
QuantificationUsed as an internal standard for measuring PGE2 levels via mass spectrometryFacilitates accurate quantification in complex biological samples
InflammationSynergizes with leukotriene D4 to enhance inflammatory responsesPotentiates vascular permeability; activates mast cells
Cancer ResearchModulates tumor growth by altering the tumor microenvironmentPromotes growth of cancer-initiating cells; influences immune cell infiltration
Tissue RegenerationPromotes repair processes across various organ systemsActivates stem cells; regulates immune responses
Immune ModulationAffects myeloid immune cell function through specific receptor activationPotential target for immunotherapy development
Gene SilencingUtilized in studies targeting EP1 and EP4 receptorsEnhances understanding of prostaglandin signaling pathways

Mechanism of Action

Prostaglandin E2-d4 exerts its effects by binding to specific prostaglandin receptors, including EP1, EP2, EP3, and EP4. These receptors are coupled to distinct signaling pathways, leading to various physiological responses. For example, activation of EP2 and EP4 receptors stimulates cyclic adenosine monophosphate production via adenylate cyclase, resulting in vasodilation and increased blood flow. The presence of deuterium atoms in this compound does not significantly alter its binding affinity or biological activity compared to Prostaglandin E2 .

Comparison with Similar Compounds

Structural and Functional Analogues

Prostaglandin D2-d4 (PGD2-d4)

  • Structural Similarity : Both PGE2-d4 and PGD2-d4 are deuterated prostaglandins derived from arachidonic acid. They share identical molecular weights (355 Da) and fragment similarly in MS, producing a common product ion at m/z 275 .
  • Analytical Differentiation : Despite overlapping MRM transitions (355→275), they are chromatographically resolved using ultra-performance liquid chromatography (UPLC) with C18 columns, achieving baseline separation within 25 minutes .
  • Applications: PGD2-d4 is used to quantify endogenous PGD2 in synovial fluid and inflammatory studies, whereas PGE2-d4 targets PGE2 in cancer and metabolic research .

Leukotriene B4-d4 (LTB4-d4)

  • Structural Differences: LTB4-d4 belongs to the leukotriene family, with a distinct hydroxylated fatty acid structure. −50 V for PGE2-d4) reflect its unique fragmentation pattern .
  • Role in Profiling : LTB4-d4 is employed to study leukotriene-driven inflammation, contrasting with PGE2-d4’s focus on cyclooxygenase (COX)-2 pathways .

Non-Deuterated Prostaglandins

Native Prostaglandin E2 (PGE2)

  • Biological Activity: Unlike PGE2-d4, endogenous PGE2 binds to EP receptors (EP1–EP4), modulating tumor angiogenesis, apoptosis resistance, and inflammatory responses .
  • Quantitative Challenges: Endogenous PGE2 is prone to degradation during extraction, necessitating deuterated IS like PGE2-d4 for reliable quantification .

Prostaglandin D2 (PGD2)

  • Functional Contrast : PGD2 regulates sleep and allergic responses via DP1/DP2 receptors, whereas PGE2 promotes vasodilation and pain sensitization .
  • Stability : Both PGD2 and PGE2 are unstable in biological matrices, but their deuterated forms (PGD2-d4, PGE2-d4) enhance analytical reproducibility .

Other Deuterated Eicosanoids

5(S)-HETE-d8 and 14,15-EET-d11

  • Structural Features: These deuterated hydroxyeicosatetraenoic acids (HETEs) and epoxyeicosatrienoic acids (EETs) have distinct MRM transitions (e.g., m/z 327→116 for 5(S)-HETE-d8) and are used to profile oxidative lipid mediators in cardiovascular studies .
  • Comparison with PGE2-d4 : While PGE2-d4 is optimized for COX-2-derived pathways, 5(S)-HETE-d8 and 14,15-EET-d11 target lipoxygenase (LOX) and cytochrome P450 (CYP) pathways, respectively .

Arachidonic Acid-d8 (AA-d8)

  • Role as Precursor: AA-d8 serves as an IS for unesterified arachidonic acid, the precursor for prostaglandins and leukotrienes.

Analytical Performance Metrics

A comparison of key parameters for deuterated standards in UPLC-MS/MS analyses is summarized below (adapted from ):

Compound MRM Transition (Q1→Q3) Declustering Potential (V) Collision Energy (V) Retention Time (min)
Prostaglandin E2-d4 355→275 −50 −25 12.5
Prostaglandin D2-d4 355→275 −50 −25 14.2
Leukotriene B4-d4 339→197 −70 −22 10.8
5(S)-HETE-d8 327→116 −50 −20 18.6

Stability and Handling

PGE2-d4 remains stable under acidic extraction conditions (e.g., 1 mol/L acetic acid) and during SPE purification, similar to PGD2-d4 and LTB4-d4 . However, 14,15-EET-d11 requires stricter temperature control due to epoxy group susceptibility to hydrolysis .

Biological Activity

Prostaglandin E2-d4 (PGE2-d4) is a deuterated form of Prostaglandin E2 (PGE2), a lipid mediator involved in various physiological processes, including inflammation, immune response, and tissue repair. This article delves into the biological activity of PGE2-d4, highlighting its mechanisms of action, receptor interactions, and implications in health and disease.

Overview of Prostaglandin E2

PGE2 is synthesized from arachidonic acid through the cyclooxygenase (COX) pathway, primarily by the enzymes COX-1 and COX-2. It exerts its effects by binding to four distinct receptors: EP1, EP2, EP3, and EP4, each mediating different biological responses. The diverse actions of PGE2 include modulation of inflammation, pain perception, vascular tone regulation, and involvement in reproductive processes .

Biological Activity of PGE2-d4

PGE2-d4 serves as an internal standard for quantifying PGE2 in various biological samples using mass spectrometry techniques. Its biological activity mirrors that of PGE2 but allows for precise tracking and measurement due to the incorporation of deuterium . The following sections explore its specific biological activities.

Inflammatory Response

PGE2 plays a crucial role in the inflammatory response by promoting vasodilation and increasing vascular permeability. It enhances the recruitment of immune cells to sites of injury or infection. Studies have shown that PGE2 can modulate the activity of macrophages and neutrophils, influencing their migration and cytokine production .

Table 1: Effects of PGE2 on Inflammation

EffectMechanism
VasodilationActivation of EP2 and EP4 receptors
Increased vascular permeabilityEP3 receptor activation
Immune cell recruitmentModulation of chemokine release

Tissue Repair and Regeneration

Recent research indicates that PGE2 is involved in tissue repair mechanisms. It promotes the proliferation and differentiation of stem cells into functional tissue cells. For instance, studies have demonstrated that PGE2 signaling through the EP2 receptor enhances cardiac stem cell differentiation post-myocardial infarction .

Case Study: Cardiac Regeneration
In a study involving young mice with induced myocardial infarction, activation of COX-2/PGE2/EP2 signaling was found to significantly enhance cardiac stem cell differentiation into cardiomyocytes, suggesting a potential therapeutic role for PGE2 in cardiac repair .

Cancer Progression

PGE2 has been implicated in cancer biology, where it can promote tumor growth and metastasis. It influences tumor microenvironments by modulating immune responses and enhancing angiogenesis. Research has shown that PGE2 can increase the differentiation of myeloid-derived suppressor cells (MDSCs), which are known to suppress anti-tumor immunity .

Table 2: Role of PGE2 in Cancer

FunctionImpact on Cancer
Tumor growth promotionIncreases cell proliferation
Metastasis enhancementModulates MDSC differentiation
Angiogenesis inductionPromotes blood vessel formation

Receptor Interactions

The biological effects of PGE2-d4 are mediated through its interaction with specific prostaglandin receptors:

  • EP1 : Involved in pain sensation and smooth muscle contraction.
  • EP2 : Promotes vasodilation and enhances cellular proliferation.
  • EP3 : Regulates fever response and inhibits gastric acid secretion.
  • EP4 : Plays a role in immune modulation and inflammation resolution.

The affinity constants (Kd) for these receptors vary from 1-10 nM depending on the receptor subtype, indicating a strong interaction between PGE2-d4 and its receptors .

Q & A

Basic Research Questions

Q. What is the primary role of Prostaglandin E2-d4 (PGE2-d4) in experimental workflows, and how is it methodologically applied?

PGE2-d4 is a deuterated internal standard used to quantify endogenous PGE2 in biological samples via mass spectrometry (LC-MS/MS). Its isotopic labeling ensures minimal interference with the target analyte while correcting for matrix effects and instrument variability. Researchers typically spike known concentrations of PGE2-d4 into samples during extraction, enabling precise quantification through standard calibration curves .

Q. What protocols ensure the accurate preparation and storage of PGE2-d4 for reproducible results?

PGE2-d4 should be stored at -20°C in inert solvents (e.g., ethanol) to prevent degradation. Prior to use, reconstitute the standard in deuterium-free solvents to avoid isotopic dilution. Validation of stock concentration via spectrophotometry or LC-MS is critical. For cell culture studies, pre-test solvent compatibility (e.g., DMSO tolerance) is advised to avoid confounding cellular responses .

Q. How do researchers validate the specificity of PGE2-d4 in complex biological matrices?

Specificity is validated by comparing chromatographic retention times and mass transitions of PGE2-d4 against endogenous PGE2 and structurally similar metabolites (e.g., 15-keto-PGE2). Cross-reactivity assays using knockout matrices (e.g., PGE2-deficient serum) and spike-recovery experiments (80–120% recovery acceptable) are essential .

Advanced Research Questions

Q. What experimental design considerations address discrepancies in PGE2-d4 quantification across studies?

Discrepancies often arise from variations in extraction efficiency (e.g., solid-phase vs. liquid-liquid extraction) or ionization suppression in LC-MS. To mitigate this, use harmonized protocols (e.g., ISET® guidelines) and report detailed metadata, including matrix type, extraction recovery rates, and instrument parameters. Cross-lab validation using shared reference materials enhances reproducibility .

Q. How can researchers optimize PGE2-d4-based assays for low-abundance PGE2 detection in novel matrices (e.g., extracellular vesicles)?

Pre-concentration techniques like immunoprecipitation or ultrafiltration improve sensitivity in low-abundance samples. Coupling PGE2-d4 with high-resolution mass spectrometry (HRMS) or derivatization (e.g., pentafluorobenzyl ester) enhances detection limits. Method validation should include limit of quantification (LOQ) assessments in the target matrix .

Q. What strategies resolve cross-reactivity between PGE2-d4 and its oxidized metabolites in immunoassays?

Immunoassays may cross-react with 15-keto-PGE2-d4 or 13,14-dihydro-PGE2-d4. To address this, employ immunoaffinity columns pre-adsorbed with metabolite-specific antibodies or switch to LC-MS-based workflows. Parallel analysis using metabolite-specific deuterated standards (e.g., 15-keto-PGE2-d4) is recommended .

Q. How does PGE2-d4 integrate into network meta-analyses comparing prostaglandin signaling pathways?

In multi-treatment studies (e.g., COX inhibitor efficacy), PGE2-d4 serves as a stable reference to normalize PGE2 levels across conditions. Bayesian network meta-analysis models can incorporate PGE2-d4-normalized data to compare treatment effects while adjusting for batch variability and confounding factors .

Q. What methodological safeguards ensure ethical compliance in preclinical studies using PGE2-d4?

Follow NIH guidelines for reporting preclinical data, including detailed descriptions of animal/cell models, PGE2-d4 dosing, and blinding protocols. Ethical review boards require justification of sample sizes (power analysis) and humane endpoints in in vivo studies .

Q. Methodological Validation & Troubleshooting

Q. How are statistical frameworks applied to interpret PGE2-d4-derived data in longitudinal studies?

Mixed-effects models account for intra-subject variability, while ANOVA identifies time- or treatment-dependent changes. Report effect sizes with 95% confidence intervals and adjust for multiple comparisons (e.g., Bonferroni correction). Raw data and processing scripts should be archived per FAIR principles .

Q. What emerging technologies could replace or complement PGE2-d4 in future prostaglandin research?

CRISPR-engineered cellular models with fluorescent PGE2 biosensors enable real-time tracking without isotopic standards. Single-cell metabolomics and ion mobility spectrometry may reduce reliance on internal standards but require validation against PGE2-d4-based workflows .

Properties

IUPAC Name

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,19+/m0/s1/i5D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYBRNLFEZDVAW-YOLMOHOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@@H]1[C@H]([C@@H](CC1=O)O)/C=C/[C@H](CCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401347287
Record name Prostaglandin E2-3,3,4,4-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34210-10-1
Record name Prostaglandin E2-3,3,4,4-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Feasible Synthetic Routes

(4-Methyl-piperazin-1-yl)-acetyl chloride
Prostaglandin E2-d4
(4-Methyl-piperazin-1-yl)-acetyl chloride
Prostaglandin E2-d4
(4-Methyl-piperazin-1-yl)-acetyl chloride
Prostaglandin E2-d4
(4-Methyl-piperazin-1-yl)-acetyl chloride
Prostaglandin E2-d4
(4-Methyl-piperazin-1-yl)-acetyl chloride
Prostaglandin E2-d4
(4-Methyl-piperazin-1-yl)-acetyl chloride
Prostaglandin E2-d4

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